Home > Products > Screening Compounds P35025 > 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione
8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione - 886901-77-5

8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione

Catalog Number: EVT-3125225
CAS Number: 886901-77-5
Molecular Formula: C17H19N5O4
Molecular Weight: 357.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione is not described in the provided literature, a related compound, 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, and several of its 8-alkylamino substituted derivatives were synthesized and their cardiovascular activity was evaluated. [ [] ] The synthesis of similar purine derivatives often involves a multi-step process starting from a pyrimidine precursor and building the purine ring system through a series of chemical reactions. Common reactions include alkylation, amination, and cyclization reactions.

Applications
  • Potential Therapeutics: Purine derivatives have been explored for their potential as anticancer [ [], [] ], antiviral [ [] ], and anti-inflammatory agents [ [], [] ].

Linagliptin

Compound Description: Linagliptin, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ] It is marketed under the trade name Tradjenta and is used for treating type 2 diabetes. [, , , ] Linagliptin exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors. [] It effectively lowers HbA1c levels in both genetic and non-genetic animal models of diabetes. [, ]

BI 1356

Compound Description: BI 1356, chemically identical to Linagliptin [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione], is a novel DPP-4 inhibitor. [, , , , ] It demonstrates competitive inhibition of DPP-4 with a Ki of 1 nM and significant selectivity over other enzymes. [] BI 1356 is currently under clinical development for type 2 diabetes treatment, holding the potential for once-daily administration. [, ] Preclinical studies in rodent models reveal its ability to improve glycemic control and increase basal glucagon-like peptide-1 (GLP-1) levels. [, ]

8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione

Compound Description: This compound is chemically equivalent to Linagliptin and BI 1356. [] It is a potent and selective DPP-4 inhibitor currently undergoing clinical phase IIb trials for the treatment of type 2 diabetes.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for its cardiovascular activity. [] It exhibited strong prophylactic antiarrhythmic activity. []

8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Identified as an impurity during the Linagliptin synthesis process. [] It was found in the range of 0.05% to 0.15%. [] Its structure was confirmed by IR, NMR, and Mass spectrometry analyses. []

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Identified as a process-related impurity during Linagliptin synthesis. [] This compound also appeared in the range of 0.05% to 0.15% and was characterized by IR, NMR, and Mass spectrometry. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Another process-related impurity observed during the development of Linagliptin. [] Like the previous impurities, it was found in the range of 0.05% to 0.15% and was characterized by IR, NMR, and Mass spectrometry. []

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: A process impurity arising during Linagliptin synthesis, also found in the range of 0.05% to 0.15% and characterized by IR, NMR, and Mass spectrometry. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: This compound represents another process-related impurity observed during the development of Linagliptin, with a concentration between 0.05% and 0.15%. [] It was characterized by IR, NMR, and Mass spectrometry analyses. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Identified as a process impurity in the synthesis of Linagliptin. [] It was present in a small amount (0.05% to 0.15%) and characterized using spectroscopic techniques (IR, NMR, and Mass spectrometry). []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: This compound is a process-related impurity observed during Linagliptin synthesis. [] It was also found in low amounts and characterized by spectroscopic methods. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound was identified as a potent protein kinase CK2 inhibitor with an IC50 value of 8.5 μM in vitro. [] Its binding mode and structure-activity relationships were investigated through biochemical tests and computer simulations. []

8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Compound Description: This compound, identified as Linagliptin, is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. [] It has shown promising results in lowering blood glucose levels in various animal models and is currently under clinical development for type 2 diabetes treatment. []

3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Compound Description: This compound is the focus of research on its various solid forms, including amorphous, crystalline, anhydrous, and hydrated forms. [] The research explores the physicochemical properties of these forms and their potential applications in pharmaceutical compositions.

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: Identified as a potential inhibitor of the Zika virus methyltransferase (MTase), this compound emerged from a structure-based virtual screening of bioactive compounds. [] It exhibits strong interactions with the active site of MTase, as demonstrated by molecular docking, molecular dynamics simulation, and binding affinity calculations. [] These findings suggest its potential as a starting point for developing antiviral drugs against Zika virus infection.

Properties

CAS Number

886901-77-5

Product Name

8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione

Molecular Formula

C17H19N5O4

Molecular Weight

357.37

InChI

InChI=1S/C17H19N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-9-26-2)10-12(23)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,20,24,25)

InChI Key

OSEMVSATZGOISD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.